Boc-asn-osu Boc-asn-osu
Brand Name: Vulcanchem
CAS No.: 42002-18-6
VCID: VC21541229
InChI: InChI=1S/C13H19N3O7/c1-13(2,3)22-12(21)15-7(6-8(14)17)11(20)23-16-9(18)4-5-10(16)19/h7H,4-6H2,1-3H3,(H2,14,17)(H,15,21)
SMILES: CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)ON1C(=O)CCC1=O
Molecular Formula: C13H19N3O7
Molecular Weight: 329.31 g/mol

Boc-asn-osu

CAS No.: 42002-18-6

Cat. No.: VC21541229

Molecular Formula: C13H19N3O7

Molecular Weight: 329.31 g/mol

* For research use only. Not for human or veterinary use.

Boc-asn-osu - 42002-18-6

CAS No. 42002-18-6
Molecular Formula C13H19N3O7
Molecular Weight 329.31 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
Standard InChI InChI=1S/C13H19N3O7/c1-13(2,3)22-12(21)15-7(6-8(14)17)11(20)23-16-9(18)4-5-10(16)19/h7H,4-6H2,1-3H3,(H2,14,17)(H,15,21)
Standard InChI Key OVQPXDHWGIUBIA-UHFFFAOYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)ON1C(=O)CCC1=O
SMILES CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)ON1C(=O)CCC1=O
Canonical SMILES CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)ON1C(=O)CCC1=O

Chemical Structure and Properties

Boc-Asn-OSu, scientifically known as N-tert-butyloxycarbonyl-L-asparagine N-hydroxysuccinimide ester, is characterized by the following chemical properties:

  • CAS Number: 42002-18-6

  • Molecular Formula: C₁₃H₁₉N₃O₇

  • Molecular Weight: 329.31 g/mol

The compound's structure consists of the amino acid asparagine protected at its α-amino group with a tert-butyloxycarbonyl (Boc) group and activated at its carboxylic function with a N-hydroxysuccinimide (NHS) ester. This dual modification creates a highly reactive yet stable compound that facilitates controlled peptide coupling reactions.

Structural Features

The structure of Boc-Asn-OSu incorporates three key functional components:

  • The asparagine residue with its characteristic amide side chain

  • The Boc protecting group at the N-terminus, providing temporary protection during synthesis

  • The N-hydroxysuccinimide ester, which serves as an excellent leaving group during amide bond formation

Physical Characteristics

Boc-Asn-OSu typically appears as a white crystalline solid. It demonstrates good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM) . Its solubility profile makes it particularly suitable for solution-phase peptide synthesis.

Synthesis Methods

The synthesis of Boc-Asn-OSu involves a straightforward but precisely controlled esterification reaction between N-Boc-L-asparagine and N-hydroxysuccinimide.

Standard Synthesis Protocol

A well-established synthetic route involves:

  • Dissolution of N-tert-butyloxycarbonyl-L-asparagine (3.0 g, 12.93 mmol) in 10 mL of anhydrous 1,4-dioxane at 25°C

  • Addition of N-hydroxysuccinimide (1.5 g, 12.93 mmol) to the solution

  • Cooling the reaction mixture to 0°C

  • Slow addition of dicyclohexylcarbodiimide (DCC) (2.67 g, 12.95 mmol) in 3 mL of CH₂Cl₂

  • Stirring at 5°C for 15 hours

  • Filtration to remove dicyclohexylurea byproduct

  • Solvent removal under reduced pressure

  • Recrystallization from methanol to yield pure Boc-Asn-OSu

This procedure typically yields Boc-Asn-OSu as a white solid with a yield of approximately 73.3%.

Spectroscopic Characterization

The identity and purity of Boc-Asn-OSu can be confirmed using nuclear magnetic resonance spectroscopy:

¹H NMR (400 MHz, DMSO-d₆) δ/ppm:

  • 1.38 (s, 9H) - Boc methyl groups

  • 2.61 (m, 2H) - Asparagine β-CH₂

  • 2.79 (s, 4H) - Succinimide CH₂ groups

  • 4.74 (m, 1H) - Asparagine α-CH

  • 7.01 (s, 1H), 7.43 (s, 1H) - Asparagine amide protons

  • 7.51 (d, 2H, J=10 Hz) - Carbamate NH

¹³C NMR (100 MHz, DMSO-d₆) δ/ppm:
170.4, 170.3, 167.0, 155.4, 79.2, 49.0, 36.8, 28.6, 25.9 and 25.7

ConcentrationVolume for 1 mgVolume for 5 mgVolume for 10 mg
1 mM3.0367 mL15.1833 mL30.3665 mL
5 mM0.6073 mL3.0367 mL6.0733 mL
10 mM0.3037 mL1.5183 mL3.0367 mL

Note: Calculations based on molecular weight of 329.31 g/mol

Applications in Peptide Chemistry

Boc-Asn-OSu serves as a versatile building block in various peptide synthesis applications, particularly where controlled and efficient incorporation of asparagine is required.

Role in Peptide Synthesis Strategies

The compound plays a crucial role in the stepwise elongation of peptide chains, particularly in the N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) strategy. This approach enables peptide synthesis with:

  • Minimal racemization

  • High coupling efficiency

  • Simplified purification processes

The activated NHS ester facilitates rapid peptide bond formation under mild conditions, eliminating the need for in situ activation with coupling reagents.

Case Study: Atosiban Pentapeptide Synthesis

A significant application of Boc-Asn-OSu is in the synthesis of the key intermediate pentapeptide for Atosiban, a therapeutic peptide used as an oxytocin receptor antagonist. In this synthesis:

  • Boc-Asn-ONHS (Boc-Asn-OSu) was used to introduce the asparagine residue

  • The reaction with the preceding peptide fragment yielded the Boc-protected tripeptide with 92.1% yield

  • After recrystallization from ethyl acetate, a high-purity product was obtained

  • This tripeptide was subsequently incorporated into the complete pentapeptide structure

This approach required no chromatographic purification, demonstrating the efficiency and clean reactivity profile of Boc-Asn-OSu.

Advantages in Peptide Coupling

Boc-Asn-OSu offers several advantages over alternative methods for asparagine incorporation:

  • Pre-activation eliminates the need for on-resin or in-solution activation

  • Reduced risk of side reactions, particularly dehydration of the asparagine side chain

  • Consistent coupling yields

  • Compatibility with both solution and solid-phase peptide synthesis protocols

Comparative Analysis with Related Compounds

Understanding Boc-Asn-OSu in relation to similar compounds provides valuable context for its proper application.

Comparison with Other Activated Asparagine Derivatives

Table 2: Comparative Properties of Asparagine Derivatives

CompoundProtecting GroupActivation MethodKey AdvantagesPrimary Applications
Boc-Asn-OSuBoc (acid-labile)NHS esterHigh reactivity, crystalline solidSolution-phase synthesis, stepwise elongation
Fmoc-Asn-OSuFmoc (base-labile)NHS esterOrthogonal to Boc chemistrySolid-phase peptide synthesis
Boc-Asn-OBtBoc (acid-labile)Benzotriazole esterLower cost, alternative activationGeneral peptide synthesis
Z-Asn-OSuZ (H₂/Pd-labile)NHS esterOrthogonal to Boc and FmocSpecialized orthogonal protection strategies

This comparison highlights the unique position of Boc-Asn-OSu in the spectrum of available asparagine building blocks, with its particular value in acid-labile protection strategies.

Structure-Reactivity Relationships

The reactivity of Boc-Asn-OSu is largely determined by:

  • The electron-withdrawing effect of the NHS group, which enhances the electrophilicity of the carbonyl carbon

  • The steric protection provided by the Boc group, which prevents unwanted side reactions

  • The presence of the asparagine side chain amide, which requires consideration to prevent dehydration

These structural features collectively contribute to the compound's favorable balance of reactivity and stability.

Research Findings and Recent Developments

Recent research has expanded our understanding of Boc-Asn-OSu's applications and optimization.

Optimized Synthetic Approaches

Research has focused on improving the synthesis of Boc-Asn-OSu, with particular attention to:

  • Alternative coupling reagents to DCC, such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), which produces water-soluble urea byproducts for easier removal

  • Greener solvent systems to replace dichloromethane

  • Scale-up protocols for industrial production

Applications in Complex Peptide Synthesis

The utility of Boc-Asn-OSu extends beyond simple peptides to complex structures:

  • Cyclic peptides, where controlled incorporation of asparagine residues is critical

  • Peptide-drug conjugates, where clean chemistry is essential

  • Peptide libraries, where consistent coupling efficiency across multiple synthesis sites is required

Future Directions

Emerging research directions involving Boc-Asn-OSu include:

  • Development of solid-supported Boc-Asn-OSu for simplified handling

  • Microwave-assisted coupling protocols to enhance reaction rates

  • Integration into automated peptide synthesizers for consistent results

  • Application in flow chemistry for continuous peptide synthesis

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